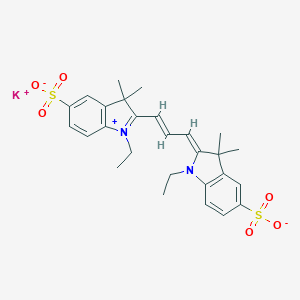

Cyanine 3 Bisethyl Dye Potassium Salt

Description

Cyanine 3 Bisethyl Dye Potassium Salt (CAS 474972-41-3) is a bifunctional fluorescent dye belonging to the cyanine family. Its structure comprises two indole rings linked by a polymethine chain, with ethyl groups and sulfonate moieties enhancing solubility and stability in aqueous environments. The potassium salt form improves water solubility, making it ideal for biochemical applications such as protein labeling, nucleic acid detection, and fluorescence microscopy .

Key properties:

Propriétés

Numéro CAS |

474972-41-3 |

|---|---|

Formule moléculaire |

C27H31KN2O6S2 |

Poids moléculaire |

582.8 g/mol |

Nom IUPAC |

potassium;(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |

Clé InChI |

NCSHBPPBHPXBJE-UHFFFAOYSA-M |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |

SMILES isomérique |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |

SMILES canonique |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |

Synonymes |

1-Ethyl-2-[3-(1-ethyl-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Bisethyl Dye Potassium Salt typically involves the condensation of indole derivatives with aldehydes or ketones under acidic conditions The reaction is followed by the addition of a sulfonic acid group to enhance water solubility

Industrial Production Methods: Industrial production of Cyanine 3 Bisethyl Dye Potassium Salt follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the dye. Advanced techniques such as chromatography and crystallization are employed to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: Cyanine 3 Bisethyl Dye Potassium Salt undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different derivatives, which may alter its fluorescence properties.

Reduction: Reduction reactions can lead to the formation of non-fluorescent compounds.

Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce non-fluorescent derivatives.

Applications De Recherche Scientifique

Cyanine 3 Bisethyl Dye Potassium Salt is extensively used in scientific research due to its unique properties:

Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.

Biology: The dye is employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize biological molecules.

Medicine: It is used in diagnostic assays and as a marker in medical imaging.

Industry: The dye is used in the production of fluorescent inks, dyes, and other industrial applications.

Mécanisme D'action

The mechanism of action of Cyanine 3 Bisethyl Dye Potassium Salt involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo photoinduced electron transfer, leading to fluorescence. The molecular targets include various biological molecules such as proteins and nucleic acids, where the dye binds and emits fluorescence upon excitation .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Spectral and Performance Metrics

Biochemical Labeling Efficiency

Comparative Stability Studies

Multiplexing Capability

- Ethyl-Cy3 and Ethyl-Cy5 dyes enable simultaneous detection in 2D gel electrophoresis, matching the performance of commercial CyDye DIGE fluorophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.